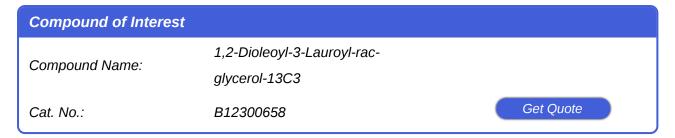


1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 chemical structure

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An In-depth Technical Guide to 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3

Abstract

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-
¹³C₃, a stable isotope-labeled triglyceride. It is designed for researchers, scientists, and drug development professionals who utilize lipidomics and mass spectrometry in their work. This document details the chemical structure and properties of the molecule, its primary application as an internal standard, and standardized protocols for its use in quantitative analyses. The guide includes a detailed workflow for lipidomics experiments and methodologies for common lipid extraction techniques, ensuring precise and reproducible results.

Chemical Identity and Properties

1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, high-purity triglyceride containing two oleic acid chains at the sn-1 and sn-2 positions and one lauric acid chain at the sn-3 position of a glycerol backbone. Critically, for its use as an internal standard, the three carbon atoms of the glycerol backbone are ¹³C isotopes.[1] This isotopic labeling provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry.

The unlabeled form, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, is a naturally occurring triglyceride found in sources such as date seed oil.[1][2]



Quantitative Data Summary

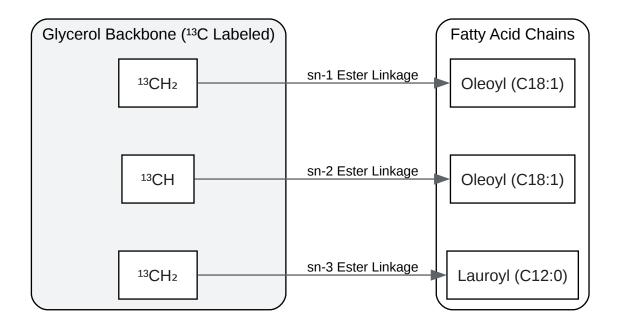
The key chemical and physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol- 13 C₃ are summarized in the table below for quick reference.

Property	Value	Reference(s)
Formal Name	1,2-di((9Z)-octadecenoyl)-3- dodecanoyl-rac-glycerol-1,2,3-	[1]
Synonyms	1,2-Olein-3-Laurin-¹³C₃	[1][3]
CAS Number	2692624-36-3	[1]
Molecular Formula	C48[¹³ C3]H94O6	[1]
Molecular Weight	806.3 g/mol	[1]
Physical State	Provided as a solution in methyl acetate	[1]
Solubility (Qualitative)	Slightly soluble in chloroform and methanol	[1]
Storage Conditions	Store at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.	[4]
Primary Application	Internal standard for quantification of 1,2-dioleoyl-3- lauroyl-rac-glycerol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).	[1]

Chemical Structure and Visualization



The structure consists of a central glycerol backbone esterified with three fatty acid chains. The ¹³C₃ labeling is confined to the three carbons of this glycerol backbone, providing a stable isotopic signature for mass spectrometric detection.



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Figure 1: Structural components of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃.

Experimental Protocols

The primary use of this compound is as an internal standard (IS) to ensure accuracy and precision in the quantification of lipids from complex biological matrices.[4] The IS compensates for sample loss during extraction and variations in instrument response.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Accurate preparation of the standard is fundamental to quantitative analysis.

- Acquire Standard: Obtain 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ from a reputable supplier.
 It is typically supplied in a solvent like methyl acetate.
- Stock Solution Preparation:



- Allow the vial to equilibrate to room temperature before opening.
- Transfer the contents to a clean, amber glass vial.
- If the standard is provided as a pre-weighed solid, dissolve it in a high-purity organic solvent (e.g., chloroform/methanol 2:1 v/v) to create a concentrated stock solution (e.g., 1 mg/mL). Use volumetric flasks for accuracy.
- · Working Solution Preparation:
 - Perform serial dilutions of the stock solution to create a working solution. The final
 concentration should be appropriate for the expected analyte concentration in your
 samples and the sensitivity of your mass spectrometer.[4]
- Storage: Store all stock and working solutions at -20°C or -80°C under an inert gas (e.g., argon) to prevent oxidation and solvent evaporation.[4][5]

Protocol 2: Lipid Extraction from Biological Samples using the Folch Method

This protocol describes a common liquid-liquid extraction method for total lipids from plasma or tissue homogenates.[5][6]

- Sample Preparation: Thaw frozen biological samples (e.g., plasma, cell pellets, tissue homogenate) on ice.[5]
- Internal Standard Spiking:
 - $\circ~$ To a clean glass tube, add a precise volume of the biological sample (e.g., 100 μL of plasma).
 - Add a known, fixed amount of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ working solution to the sample. This step is critical; the IS must be added before extraction to account for any loss of analyte.[4]
- Solvent Addition:



- \circ Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture for every 1 part of sample (e.g., 2 mL of solvent for 100 μ L of plasma).
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

Phase Separation:

- Add 0.2 parts of 0.9% NaCl solution (or pure water) to the mixture (e.g., 400 μL for the 2 mL of solvent).
- Vortex again for 30 seconds.
- Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the mixture into two distinct phases.[5]

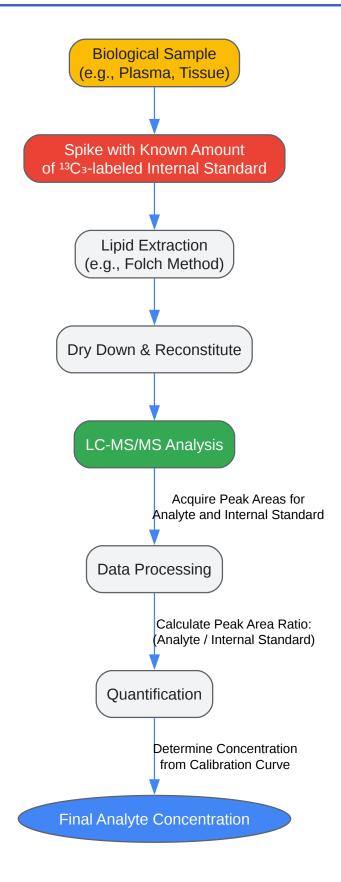
Lipid Collection:

- The lower layer is the organic phase containing the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new clean glass tube.[5]
- Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.[5]
- Reconstitution and Storage: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., isopropanol/acetonitrile 1:1 v/v for LC-MS). The sample is now ready for analysis or can be stored at -80°C under argon.[5]

Analytical Workflow for Quantitative Lipidomics

The use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is an integral part of a typical quantitative lipidomics workflow using LC-MS. The goal is to determine the concentration of the unlabeled analyte by comparing its instrument response to that of the known quantity of the labeled internal standard.





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Figure 2: Experimental workflow for quantification using an internal standard.



In this workflow, the ratio of the peak area of the endogenous analyte to the peak area of the ¹³C₃-labeled internal standard is calculated. This ratio is then used to determine the absolute concentration of the analyte by referencing a calibration curve, which is generated by analyzing samples with known analyte concentrations and a fixed amount of the internal standard.[4] This ratiometric approach significantly improves the accuracy and reproducibility of quantification.

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